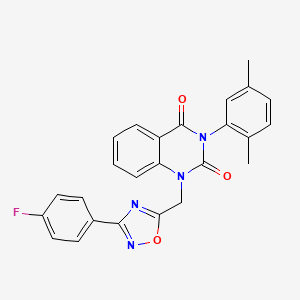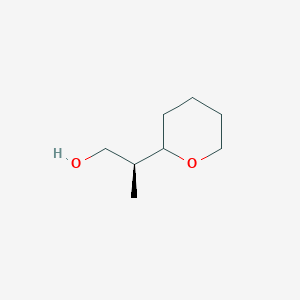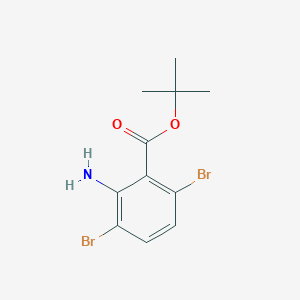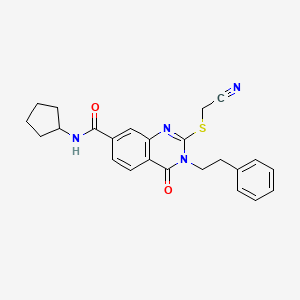![molecular formula C22H16BrClN2OS B2364151 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide CAS No. 478049-59-1](/img/structure/B2364151.png)
2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The subsequent steps involve the introduction of the bromophenyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent substitution and coupling reactions. The use of high-performance liquid chromatography (HPLC) and other purification techniques would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine or chlorine atoms can result in the formation of various substituted derivatives.
科学研究应用
2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- 2-[(4-bromophenyl)sulfanyl]-N-(4-fluorophenyl)-1-methyl-1H-indole-3-carboxamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(4-bromophenyl)-1-methyl-1H-indole-3-carboxamide
- 2-[(4-bromophenyl)sulfanyl]-N-(4-methylphenyl)-1-methyl-1H-indole-3-carboxamide
Uniqueness
2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide is unique due to the specific combination of bromine, chlorine, and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as reactivity and binding affinity, which can influence its biological activity and potential applications. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, making it a versatile compound for chemical synthesis and research.
属性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-chlorophenyl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-8-15(24)9-11-16)22(26)28-17-12-6-14(23)7-13-17/h2-13H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRCREMGDPQOMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)


![1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2364072.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)


![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/new.no-structure.jpg)
